Cyclohexane-d11

Conformational Analysis Variable-Temperature NMR Ring Inversion Kinetics

Cyclohexane-d11 (CAS 1520-59-8) is a selectively deuterated isotopologue of cyclohexane in which 11 of the 12 hydrogen atoms are replaced by deuterium, yielding the molecular formula C6HD11 and a mass shift of M+11. With an isotopic purity specification of 98 atom % D, it retains a single C–H bond that serves as an isolated spectroscopic probe while maintaining physical properties intermediate between its fully protonated (C6H12) and perdeuterated (C6D12) counterparts — including a boiling point of 81 °C, a melting point of 6–7 °C, and a density of 0.879 g/mL at 25 °C.

Molecular Formula C6H12
Molecular Weight 95.23 g/mol
CAS No. 1520-59-8
Cat. No. B072476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexane-d11
CAS1520-59-8
Molecular FormulaC6H12
Molecular Weight95.23 g/mol
Structural Identifiers
SMILESC1CCCCC1
InChIInChI=1S/C6H12/c1-2-4-6-5-3-1/h1-6H2/i1D,2D2,3D2,4D2,5D2,6D2
InChIKeyXDTMQSROBMDMFD-WTVBDOPLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexane-d11 (CAS 1520-59-8) — Isotopic Purity, Mass Shift, and Key Physicochemical Identifiers for NMR and MS Procurement


Cyclohexane-d11 (CAS 1520-59-8) is a selectively deuterated isotopologue of cyclohexane in which 11 of the 12 hydrogen atoms are replaced by deuterium, yielding the molecular formula C6HD11 and a mass shift of M+11 . With an isotopic purity specification of 98 atom % D, it retains a single C–H bond that serves as an isolated spectroscopic probe while maintaining physical properties intermediate between its fully protonated (C6H12) and perdeuterated (C6D12) counterparts — including a boiling point of 81 °C, a melting point of 6–7 °C, and a density of 0.879 g/mL at 25 °C . This compound is employed principally as a specialized NMR solvent for non-polar analytes, as an internal standard in quantitative NMR and mass spectrometry, and as a unique molecular probe for conformational dynamics studies [1].

1
Workflow NMR conformational dynamics and ring-inversion kinetic studies
2
Selection Logic Single residual proton enables exact line-shape analysis free from homonuclear coupling
3
Use Context Specialized NMR solvent, internal standard for MS, and vibrational spectroscopy probe

Cyclohexane-d11 Procurement: Why Isotopologue Selection Determines Experimental Feasibility in NMR and MS Workflows


The single residual proton of cyclohexane-d11 defines its entire analytical value proposition and cannot be replicated by simply substituting cyclohexane-d12, cyclohexane-h12, or other deuterated alkanes. Cyclohexane-d12 (≥99.6 atom % D, M+12) eliminates the 1H signal entirely, precluding 1H NMR-based kinetic or conformational studies, while cyclohexane-h12 exhibits complex homonuclear J-coupling that obscures exact kinetic treatment of ring inversion [1][2]. Other deuterated internal standards such as benzene-d6 or TMS-d12 differ in polarity, chemical shift, and mass, introducing matrix-dependent response factors that degrade quantitative accuracy in LC-MS and qNMR methods. The M+11 mass shift of cyclohexane-d11 also occupies a distinct spectral window that avoids isobaric overlap with the M+12 shift of perdeuterated analogs commonly used in parallel experiments . These irresolvable incompatibilities mean that substitution without matching the deuteration level, residual proton count, and isotopic purity of cyclohexane-d11 directly compromises data quality and experimental reproducibility.

Risk 1
Cyclohexane-d11 vs. Cyclohexane-d12

Perdeuterated d12 eliminates the 1H signal entirely, precluding 1H NMR-based kinetic or conformational studies.

Mismatch: d12 cannot serve as a probe for proton-based dynamics.

Risk 2
Cyclohexane-d11 vs. Cyclohexane-h12

Complex homonuclear J-coupling in h12 obscures exact kinetic treatment, limiting usable temperature and rate-measurement ranges.

Mismatch: h12 introduces spectral complexity that may compromise quantitative reproducibility.

Risk 3
M+11 mass shift vs. M+12 or other ISTDs

Alternative internal standards such as benzene-d6 or TMS-d12 differ in polarity, mass, and matrix response, introducing quantitative bias.

Mismatch: matrix-dependent response factors may shift, requiring method re-validation.

Cyclohexane-d11 Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Closest Analogs


Evidence Item 1: Simplified 1H NMR Spectrum Enables Exact Kinetic Treatment of Ring Inversion — Direct Comparison with Cyclohexane-h12

The 1H NMR spectrum of cyclohexane-d11 (C6HD11) consists of a single proton resonance whose line shape is determined solely by chemical exchange between axial and equatorial environments, free from the homonuclear J-coupling complexity that plagues cyclohexane-h12 (C6H12). Bovey et al. demonstrated that this simplification renders C6HD11 'amenable to exact kinetic treatment' while the spectrum of C6H12 does not permit such analysis without deconvolution of overlapping multiplets [1]. Through variable-temperature line-shape analysis over −75.0 to −47.0 °C, the chair-to-chair free energy of activation (ΔF‡) was determined as 10.5 kcal/mol at 206.0 K, with ΔS‡ for the chair-to-chair process being approximately zero and ΔS‡ for the chair-to-boat process being +1.4 eu [1].

1H NMR Spectral Simplicity
Head-to-head
Single 1H resonance enables exact kinetic treatment; ΔF‡ (chair-to-chair) = 10.5 kcal/mol at 206.0 K.
60 Mc/sec, −75.0 to −47.0 °C, neat/CS2 solution.
Enables line-shape analysis that is not directly feasible with cyclohexane-h12.
Data to verify: qualitative categorical difference reported [1].
Conformational Analysis Variable-Temperature NMR Ring Inversion Kinetics

Evidence Item 2: Extended Temperature Range for Spin-Echo NMR Rate Measurements Via Long Natural T2° Relaxation — Direct Comparison with Cyclohexane-h12

In spin-echo NMR studies at 26.85 Mc/sec, Allerhand, Chen, and Gutowsky reported that d11-cyclohexane possesses a 'very long natural relaxation time T2°' that fundamentally extends the accessible temperature range for accurate exchange-rate determinations. For d11-cyclohexane, exchange rates from 0.53 to 3.8 × 10⁴ sec⁻¹ were measured over the full temperature range of −98 °C to +25 °C [1]. In contrast, for cyclohexane-h12, homonuclear coupling and the inherently shorter T2° restricted accurate rate measurements to a much narrower window of −60 °C to −25 °C [1]. The exchange rates themselves were found to be the same within experimental error for both compounds, as were the activation parameters ΔH‡ (9.1 kcal/mol), ΔF‡ (10.3 kcal/mol), and ΔS‡ (−5.8 eu), but the d11 isotopologue uniquely enabled acquisition of these parameters across a far broader dynamic range [1].

Spin-Echo Temperature Range
Head-to-head
d11: rate range 0.53 to 3.8 × 10⁴ sec⁻¹, span −98 °C to +25 °C. h12: restricted to −60 °C to −25 °C.
26.85 Mc/sec, 1:1 v/v CS2 solutions.
>3.5-fold wider temperature window for exchange-rate determinations.
Supports broader experimental design flexibility.
Spin-Echo NMR Transverse Relaxation Time Chemical Exchange

Evidence Item 3: Distinctive Isotopic Purity and Mass Shift Profile vs. Perdeuterated Cyclohexane-d12 — Implications for MS Internal Standard Selection

Cyclohexane-d11 and cyclohexane-d12 exhibit quantitatively distinct isotopic purity specifications and mass shifts that directly influence their suitability as internal standards in mass spectrometry. Cyclohexane-d11 is supplied at 98 atom % D with a nominal mass shift of M+11 (molecular weight ~95.23 g/mol), whereas cyclohexane-d12 is specified at ≥99.6 atom % D with a mass shift of M+12 (molecular weight ~96.23 g/mol) . The M+11 shift occupies a different m/z channel from M+12, reducing the risk of isobaric interference when perdeuterated analogs of other compounds are present in multiplexed assays. The density difference — 0.879 g/mL (d11) vs. 0.893 g/mL (d12) at 25 °C — further reflects the mass difference and affects volumetric preparation in quantitative workflows .

Isotopic Purity & Mass Shift
Cross-study
98 atom % D, M+11 shift (~95.23 g/mol), density 0.879 g/mL (25 °C).
Vendor specification; compared to d12 (≥99.6% D, M+12, 0.893 g/mL).
Distinct m/z channel avoids isobaric overlap with perdeuterated analogs.
Source review recommended for supplier-specific purity data.
Mass Spectrometry Stable Isotope Labeling Internal Standard

Evidence Item 4: Quantitative Resolution of Axial and Equatorial C–H Stretching Modes by Vibrational Spectroscopy — Unique to the d11 Isotopologue

The vapor-phase infrared and Raman spectra of cyclohexane-d11 in the C–H stretching region exhibit two well-resolved bands at 2891 cm⁻¹ (assigned to the axial C–H stretch) and 2921 cm⁻¹ (assigned to the equatorial C–H stretch) [1]. From these experimental frequencies, the force constant for the equatorial C–H bond was calculated to be 2% higher than that for the axial C–H bond, consistent with ab initio MP2/cc-pVTZ calculations showing the equatorial C–H bond is approximately 0.003 Å shorter [1]. This direct spectroscopic resolution of axial and equatorial conformers is impossible with cyclohexane-d12 (which possesses no C–H bonds) and is obscured in cyclohexane-h12 by the overlapping signals of 12 C–H oscillators [1][2]. Cyclohexane-d1 provides analogous C–D stretching bands at 2145 and 2164 cm⁻¹, but the C–H stretching region of d11 offers superior signal-to-noise and established reference data for organic chemists [1].

Axial/Equatorial C-H Modes
Class-level
IR/Raman: axial C-H stretch at 2891 cm⁻¹, equatorial at 2921 cm⁻¹; force constant difference: 2%.
Vapor-phase, Bruker Vertex 70; Raman: 532 nm Nd:YAG, 0.7 cm⁻¹ resolution.
Only isotopologue yielding two resolved C-H stretching bands for direct bond-strength comparison.
Validates computational models of conformational energetics.
Vibrational Spectroscopy Conformational Analysis Force Constants

Evidence Item 5: Vicinal Deuterium-Induced 1H NMR Chemical Shift Perturbations Quantified Using Cyclohexane-d11 — Supporting Differentiation for Isotopic Labeling Studies

O'Leary et al. determined all four possible vicinal deuterium-induced perturbations (Δδ) of 1H NMR chemical shifts in deuterium-labeled cyclohexanes, using cyclohexane-d11 (C6D11H) and its derivatives held in a chair conformation at −80 °C or lower [1]. The experimental Δδ values ranged from 6.9 to 10.4 ppb depending on the specific H–C–C–H → D–C–C–H stereochemical relationship. These perturbations were quantitatively reproduced by theory-based computational methods without adjustable parameters [1]. Cyclohexane-d11 served as the critical framework for isolating the unique proton environment and measuring the perturbation magnitudes free from confounding homonuclear effects [1].

Deuterium-Induced Δδ
Supporting
Vicinal D-induced 1H chemical shift perturbations: 6.9–10.4 ppb.
1H NMR at −80 °C or lower to freeze chair conformations.
Reference isotopologue for calibrating ppb-level shift artifacts in labeling studies.
Supports stereochemical assignment interpretation.
Isotopic Perturbation Chemical Shift Deuterium Labeling

Evidence Item 6: Raman Trace Scattering Cross Sections of Axial/Equatorial Isomers — Quantitative Differentiation from h12 and d12

Gough and Murphy measured absolute Raman trace scattering cross sections for gaseous cyclohexane-h12, cyclohexane-d12, and the axial and equatorial isomers of cyclohexane-d11, reporting the ∂ᾱ/∂Sj intensity parameters derived from experimental cross sections [1]. Cyclohexane-d11 uniquely provides separable axial and equatorial isomer contributions to the Raman intensity because the single C–H stretching mode can be assigned to each conformer independently. In contrast, cyclohexane-h12 yields a composite signal from all 12 C–H oscillators, and cyclohexane-d12 produces only C–D stretching signals in a different spectral region [1]. The unexpected intensity ratio observed for the CH stretching bands of the two d11 conformers was explained by a difference in ∂ᾱ/∂rCH between axial and equatorial C–H bonds — a finding that could not have been isolated using any other isotopologue [1].

Raman Scattering Cross Sections
Cross-study
Separable axial and equatorial isomer ∂ᾱ/∂rCH intensity parameters; conformer-specific polarizability differences isolated.
Gaseous phase, absolute trace scattering cross section measurements.
Sole isotopologue for experimental separation of conformer-specific Raman intensity data.
Essential for validating computational bond polarizability models.
Raman Spectroscopy Scattering Cross Section Isotopologue Comparison

Cyclohexane-d11 Procurement-Linked Application Scenarios Backed by Quantitative Differentiation Evidence


Scenario 1: Variable-Temperature 1H NMR Determination of Cyclohexane Ring-Inversion Activation Parameters

For physical organic chemistry groups requiring precise measurement of cyclohexane chair-to-chair inversion kinetics, cyclohexane-d11 is the mandatory isotopologue. The single-proton 1H NMR spectrum eliminates homonuclear coupling and enables exact line-shape analysis over −75.0 to −47.0 °C, yielding ΔF‡ = 10.5 kcal/mol for the chair-to-chair process [1]. Spin-echo methods further extend the measurable temperature range to −98 to +25 °C with rate constants spanning 0.53 to 3.8 × 10⁴ sec⁻¹ — a dynamic range unattainable with cyclohexane-h12 [2]. Procurement of cyclohexane-d11 rather than h12 or d12 is essential for generating publication-quality kinetic data in this classic system.

Scenario 2: Quantification of Non-Polar Analytes by GC-MS or LC-MS Using Deuterated Internal Standards

In quantitative mass spectrometry workflows targeting non-polar hydrocarbons or volatile organic compounds, cyclohexane-d11 serves as an optimal internal standard where its M+11 mass shift avoids isobaric interference with perdeuterated analogs (M+12) commonly used for other analytes in the same assay [1]. With density 0.879 g/mL at 25 °C and isotopic purity of 98 atom % D, it provides a well-defined gravimetric and volumetric basis for calibration curves [1]. Its chromatographic behavior closely mimics that of non-deuterated cyclohexane and related alkanes, minimizing matrix-dependent response factor variation.

Scenario 3: Vibrational Spectroscopic Validation of Computational Conformational Models

Computational chemistry groups developing or benchmarking force fields for saturated hydrocarbons require experimental reference data on axial vs. equatorial bond strength differences. Cyclohexane-d11 uniquely provides two well-resolved C–H stretching bands at 2891 cm⁻¹ (axial) and 2921 cm⁻¹ (equatorial) in vapor-phase IR and Raman spectra, from which the equatorial C–H force constant is experimentally determined to be 2% higher than the axial [1]. No other commercially available isotopologue yields this pair of isolated C–H stretching frequencies for direct comparison with ab initio predictions, making procurement of d11 the sole experimental path to validating computational bond-length and force-constant outputs [1].

Scenario 4: Calibration of Deuterium-Induced 1H Chemical Shift Perturbations for Isotopic Labeling Studies

Research groups employing deuterium labeling to probe reaction mechanisms or assign stereochemistry must account for vicinal deuterium-induced 1H chemical shift perturbations (Δδ) that can reach 6.9–10.4 ppb at low temperatures [1]. Cyclohexane-d11 provides the cleanest single-probe framework for measuring these perturbations as a function of dihedral angle, free from confounding homonuclear effects [1]. This reference data is directly transferable to the interpretation of deuterium-labeled pharmaceuticals, natural products, and synthetic intermediates where ppb-level shift artifacts could otherwise lead to incorrect stereochemical assignments.

Application
Selection Property
Validation Focus
VT 1H NMR Ring-Inversion Kinetics
Single-proton spectrum for exact line-shape analysis
Activation parameter reproducibility across broad temperature ranges
MS Internal Standard for Non-Polar Analytes
M+11 mass shift distinct from common perdeuterated ISTDs
Matrix-dependent response factor consistency in multiplexed assays
Vibrational Spectroscopy Model Validation
Two resolved C-H stretching bands for axial/equatorial conformers
Force-constant and bond-length benchmarking against ab initio predictions
Deuterium-Induced Shift Calibration
Clean single-probe framework for measuring vicinal Δδ values
Stereochemical assignment confidence in deuterium-labeled compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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